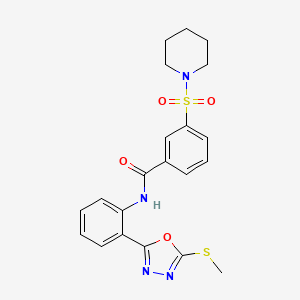
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The incorporation of the methylthio group often involves nucleophilic substitution reactions where a thioester is treated with a methyl donor like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Reaction conditions: Room temperature to 60°C, under nitrogen atmosphere.
Formation of the Phenyl Ring
The phenyl component is introduced via a Suzuki coupling reaction, involving phenylboronic acid and an appropriate halide precursor.
Reaction conditions: Palladium catalyst, aqueous base (e.g., sodium hydroxide), typically under inert conditions.
Incorporation of Piperidin-1-ylsulfonyl and Benzamide Groups
This step often involves sulfonylation followed by an amidation reaction.
Reaction conditions: For sulfonylation, chlorosulfonic acid and for amidation, EDC/HOBt coupling reagents under room temperature.
Industrial Production Methods
The industrial production of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically employs continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions like temperature, solvent, and catalysts are critical to scaling up the production while maintaining environmental and economic efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of Oxadiazole Ring
The synthesis typically starts with the preparation of the oxadiazole ring. One common method is the cyclization reaction involving hydrazides and carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Reaction conditions: 80-120°C, under reflux conditions for several hours.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, converting it to a sulfoxide or sulfone.
Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : The benzamide and oxadiazole moieties may be subject to reductive cleavage under suitable conditions.
Common reagents: Lithium aluminum hydride (LiAlH₄).
Substitution: : The phenyl rings can participate in various electrophilic aromatic substitution reactions.
Common reagents: Halogenating agents, nitrating mixtures.
Major Products Formed
Oxidized derivatives such as sulfones and sulfoxides.
Reduced fragments leading to simpler benzamide and phenyl compounds.
Substituted phenyl derivatives depending on the substituent added.
Applications De Recherche Scientifique
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide has myriad applications:
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Utilized in studying reaction mechanisms involving heterocyclic compounds.
Biology
Acts as a probe in biochemical assays to study enzyme activities.
Used in the design of bioactive molecules for therapeutic applications.
Medicine
Potential pharmacophore for developing drugs targeting various diseases.
Investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry
Utilized in the development of advanced materials like polymers.
Acts as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring often engages in hydrogen bonding and van der Waals interactions, while the sulfonyl and benzamide groups can form strong polar interactions with target molecules. These interactions can modulate the activity of enzymes or receptor binding, thereby influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(5-chloro-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: : Similar structure but with a chlorine atom instead of the methylthio group. This difference can significantly impact its chemical reactivity and biological activity.
N-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: : Contains a methyl instead of a methylthio group, affecting its hydrophobicity and binding affinity.
Uniqueness
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide stands out due to the unique presence of the methylthio group, which provides distinctive steric and electronic properties. This can influence its interactions with biological targets, making it a potentially valuable compound in medicinal chemistry and drug development.
That's quite a journey into the world of this compound. Anything specific you’d like to dive deeper into?
Propriétés
IUPAC Name |
N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-30-21-24-23-20(29-21)17-10-3-4-11-18(17)22-19(26)15-8-7-9-16(14-15)31(27,28)25-12-5-2-6-13-25/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDYANIPWDJQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2448355.png)
![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2448358.png)
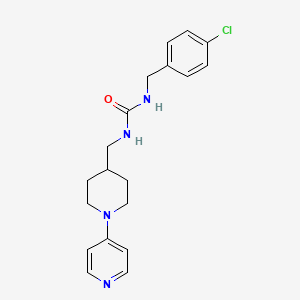
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448360.png)
![3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2448361.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2448363.png)

![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B2448366.png)
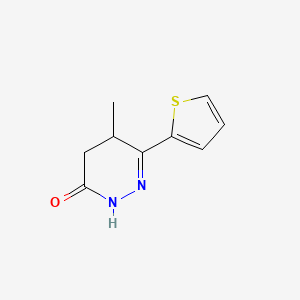
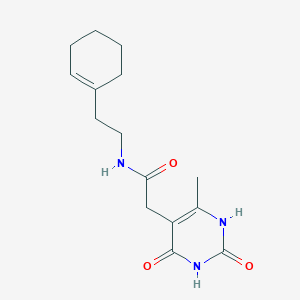
![Methyl 4-[(4-ethylphenyl)amino]-8-methoxyquinoline-2-carboxylate](/img/structure/B2448371.png)
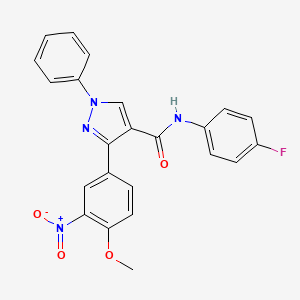

![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)
